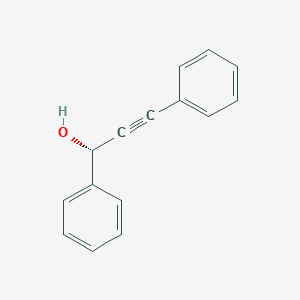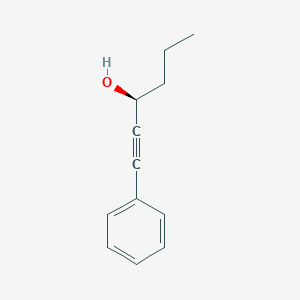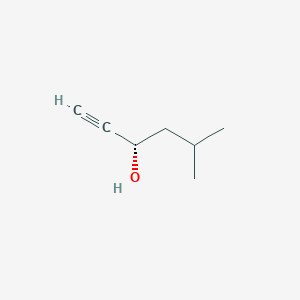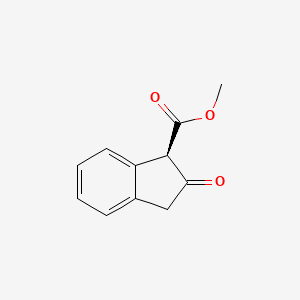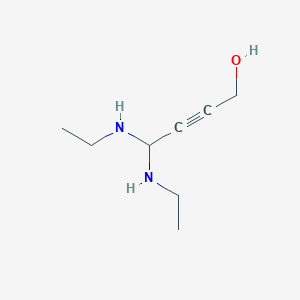
4,4-Bis(ethylamino)but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(ethylamino)but-2-yn-1-ol is an organic compound with the molecular formula C10H20N2O. It is characterized by the presence of two ethylamino groups attached to a but-2-yn-1-ol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylamino)but-2-yn-1-ol typically involves the reaction of but-2-yne-1,4-diol with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
But-2-yne-1,4-diol+2Ethylamine→this compound
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(ethylamino)but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The ethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated alcohols or amines.
Applications De Recherche Scientifique
4,4-Bis(ethylamino)but-2-yn-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Bis(ethylamino)but-2-yn-1-ol involves its interaction with specific molecular targets. The ethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in covalent bonding with reactive sites on proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Bis(methylamino)but-2-yn-1-ol
- 4,4-Bis(propylamino)but-2-yn-1-ol
- 4,4-Bis(butylamino)but-2-yn-1-ol
Uniqueness
4,4-Bis(ethylamino)but-2-yn-1-ol is unique due to the specific arrangement of its ethylamino groups and the but-2-yn-1-ol backbone. This structural configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
4,4-bis(ethylamino)but-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-8(10-4-2)6-5-7-11/h8-11H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXKQHFEKODJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C#CCO)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B8253987.png)
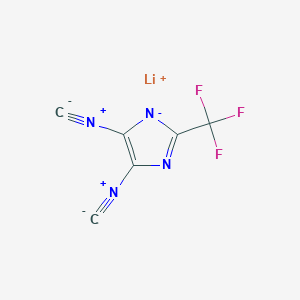
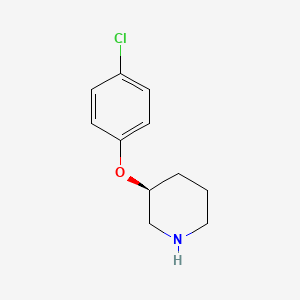
![(1R,3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8254008.png)
![(3S)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]piperidine](/img/structure/B8254010.png)
![3-methyl-5-[(3S)-pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8254015.png)
